

# A Comprehensive Technical Guide to 6-Fluoro-1H-indazole-3-carbaldehyde

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## Compound of Interest

Compound Name: 6-fluoro-1H-indazole-3-carbaldehyde

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## Abstract

**6-Fluoro-1H-indazole-3-carbaldehyde**, identified by CAS number 518987-33-2, is a pivotal heterocyclic building block in the field of medicinal chemistry. Its indazole core, substituted with a fluorine atom and an aldehyde group, offers a unique combination of physicochemical properties and reactive handles for the synthesis of complex molecular architectures. The indazole scaffold is a recognized "privileged structure," known for its broad range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.<sup>[1]</sup> <sup>[2]</sup> This guide provides an in-depth overview of its synthesis, physicochemical characteristics, and its significant role as a key intermediate in the development of novel therapeutic agents.

## Physicochemical Properties

The fundamental properties of **6-fluoro-1H-indazole-3-carbaldehyde** are crucial for its application in synthetic chemistry and drug design. These characteristics influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.

Property	Value	Source
CAS Number	518987-33-2	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> FN <sub>2</sub> O	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	164.14 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Yellowish solid	<a href="#">[7]</a>
Storage Conditions	Inert atmosphere, 2-8°C	<a href="#">[5]</a>

## Synthesis and Purification

The primary synthetic route to **6-fluoro-1H-indazole-3-carbaldehyde** involves the transformation of a corresponding indole precursor. A well-documented method is the nitrosation of 6-fluoro-indole.[\[7\]](#)[\[8\]](#) This reaction provides a direct and efficient pathway to the desired indazole-3-carbaldehyde.

## Experimental Protocol: Synthesis from 6-Fluoro-indole

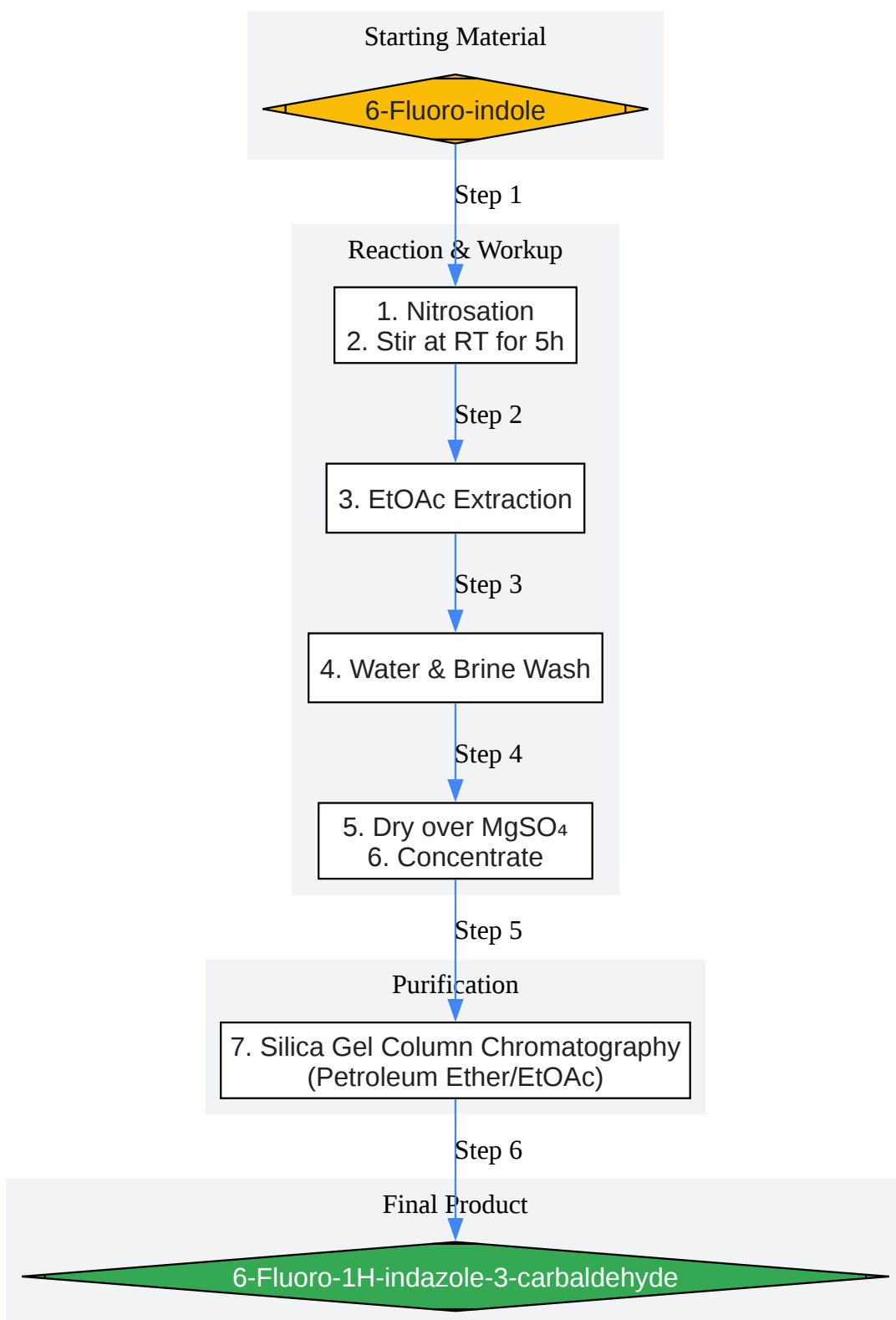
This procedure is adapted from an optimized method for the direct conversion of indoles to 1H-indazole-3-carboxaldehydes.[\[7\]](#)

Materials:

- 6-Fluoro-indole (1 equivalent)
- Ethyl Acetate (EtOAc)
- Water
- Brine
- Magnesium Sulfate (MgSO<sub>4</sub>)
- Silica Gel
- Petroleum Ether

## Procedure:

- Begin with a solution of 6-fluoro-indole (e.g., 270 mg, 2 mmol) in a suitable reaction solvent.
- Introduce a nitrosating agent under slightly acidic conditions (details of the specific agent and acid are outlined in the source literature).<sup>[7][8]</sup>
- Stir the reaction mixture at room temperature for approximately 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous workup. Extract the resulting mixture three times with ethyl acetate.
- Wash the combined organic layers sequentially with water (three times) and then with brine.
- Dry the organic phase over anhydrous magnesium sulfate (MgSO<sub>4</sub>) and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude mixture using column chromatography on silica gel. Elute with a solvent system of petroleum ether/EtOAc (e.g., 8:2 ratio) to yield the pure **6-fluoro-1H-indazole-3-carbaldehyde** as a yellowish solid (typical yield: 84%).<sup>[7]</sup>



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Synthetic Workflow for **6-Fluoro-1H-indazole-3-carbaldehyde**.

## Biological and Pharmacological Relevance

The indazole nucleus is a cornerstone in modern drug discovery, with derivatives exhibiting a vast array of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV effects.[1][2] The introduction of a fluorine atom at the 6-position can significantly modulate a molecule's metabolic stability, binding affinity, and membrane permeability, making it a desirable feature in drug candidates.

While direct biological activity data for **6-fluoro-1H-indazole-3-carbaldehyde** itself is not extensively published, its primary value lies in its role as a key synthetic intermediate.[8] The aldehyde functional group is a versatile handle for elaboration into a multitude of other functional groups, enabling the construction of large and diverse libraries of indazole-based compounds for high-throughput screening. For instance, research on related 6-nitroindazole derivatives has shown potent antiproliferative activity against lung carcinoma cell lines, underscoring the potential of compounds derived from the 6-substituted indazole scaffold.[9]

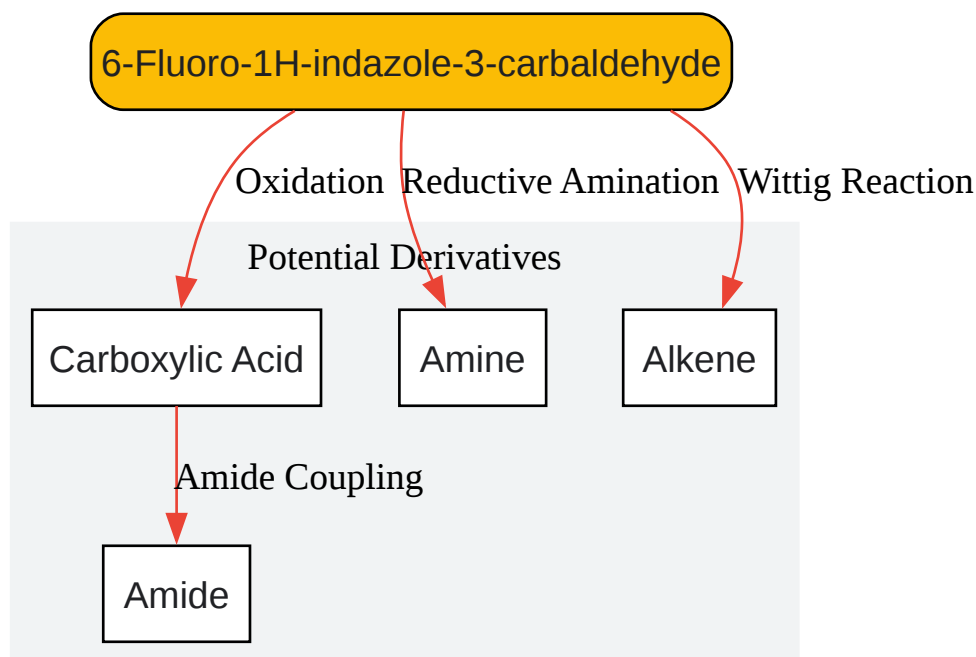
## Reactivity and Applications in Drug Development

The aldehyde group at the 3-position is the principal site of reactivity, allowing for a wide range of chemical transformations. This versatility makes **6-fluoro-1H-indazole-3-carbaldehyde** a valuable starting material for creating more complex molecules with potential therapeutic applications.

### Key Downstream Reactions:

- **Oxidation:** The aldehyde can be easily oxidized to the corresponding 6-fluoro-1H-indazole-3-carboxylic acid, a common precursor for synthesizing amide and ester derivatives.
- **Reductive Amination:** Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields various 3-(aminomethyl)-1H-indazole derivatives.
- **Wittig Reaction:** Reaction with phosphorus ylides can extend the carbon chain and introduce double bonds.
- **Condensation Reactions:** The aldehyde can participate in condensation reactions with various nucleophiles to form Schiff bases, hydrazones, and other derivatives.

These transformations allow medicinal chemists to systematically modify the structure and explore the structure-activity relationship (SAR) of new indazole-based drug candidates.



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Key Chemical Transformations of the Aldehyde Moiety.

## Safety and Handling

According to available safety data sheets, **6-fluoro-1H-indazole-3-carbaldehyde** is associated with the following hazard statements:

- H302: Harmful if swallowed.[5]
- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. It should be stored in a cool, dry place under an inert atmosphere to ensure stability.[5]

## Conclusion

**6-Fluoro-1H-indazole-3-carbaldehyde** is a highly valuable and versatile intermediate for the synthesis of novel, biologically active compounds. Its straightforward synthesis and the reactivity of its aldehyde functional group provide a robust platform for the development of new therapeutic agents across multiple disease areas. For researchers in drug discovery, this compound represents a critical starting point for the exploration of the vast chemical space offered by the fluorinated indazole scaffold.

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